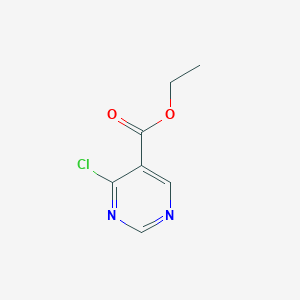

Ethyl 4-chloropyrimidine-5-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJAMMCCAZZXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506817 | |

| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41103-17-7 | |

| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of Ethyl 4 Chloropyrimidine 5 Carboxylate

Nucleophilic Substitution Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring in ethyl 4-chloropyrimidine-5-carboxylate is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The primary site for these reactions is the carbon atom bearing the chlorine substituent.

Reactivity at the Chloro Position (C-4)

The chlorine atom at the C-4 position is an excellent leaving group and is highly activated towards nucleophilic displacement. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, reducing the electron density at the C-4 position and stabilizing the Meisenheimer complex intermediate formed during the SNAr mechanism. This inherent reactivity makes the C-4 chloro group the principal site for chemical modification of the molecule. A wide array of nucleophiles can readily displace the chloride to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Reactivity of the Ester Group (C-5)

The ethyl carboxylate group at the C-5 position is generally less reactive than the C-4 chloro substituent under nucleophilic conditions. While the ester can undergo typical reactions such as hydrolysis, amidation, or reduction, these transformations often require conditions that would also affect the C-4 position. In many synthetic sequences, the C-4 chloro group is displaced first, and any desired modification of the ester is performed in a subsequent step. For instance, after substitution at the C-4 position, the resulting ethyl 4-(substituted)pyrimidine-5-carboxylate can undergo hydrolysis, typically with a base like sodium hydroxide, to yield the corresponding carboxylic acid vulcanchem.com. This sequential reactivity allows for a controlled and stepwise functionalization of the molecule.

Displacement by Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

The reaction of this compound with nitrogen-based nucleophiles is a widely utilized transformation for the synthesis of various biologically active compounds. Primary and secondary amines, anilines, and heterocyclic amines readily displace the C-4 chloride to form 4-aminopyrimidine derivatives. These reactions are typically carried out in a suitable solvent in the presence of a base to neutralize the HCl generated.

Research findings have demonstrated the successful substitution with a range of nitrogen nucleophiles. For example, the reaction with morpholine (B109124) proceeds smoothly at room temperature to provide the corresponding 4-morpholinopyrimidine-5-carboxylate in high yield. Similarly, reactions with substituted anilines and imidazoles have been reported in patents, showcasing the broad applicability of this reaction. The reaction with hydrazine hydrate has also been noted, leading to the formation of 4-hydrazinylpyrimidine-5-carboxylate, a versatile intermediate for constructing fused heterocyclic systems.

| Nucleophile | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Morpholine | None (reagent as solvent) | Morpholine | Room Temperature, 1 hr | 74% | Patent Data |

| 2-Isopropyl-1H-imidazole | Cs₂CO₃ | DMF | 80 °C, 1 hr | Not specified | Patent Data |

| 2-Chloro-5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | NaH | 1-Methyl-2-pyrrolidone | 100 °C, 2 hr | Not specified | Patent Data epo.org |

Displacement by Oxygen- and Sulfur-Containing Nucleophiles (e.g., Phenoxides, Thiophenoxides, Alkoxides, Thiols)

Analogous to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles can displace the C-4 chloro group. Alkoxides, such as sodium methoxide or sodium ethoxide, can be used to introduce alkoxy groups at the C-4 position, yielding 4-alkoxypyrimidine derivatives epo.orggoogle.comgoogle.com. These reactions are typically performed in the corresponding alcohol as the solvent. Similarly, phenoxides can be employed to form 4-aryloxy ethers.

Thiolates, such as sodium thiophenoxide, and thiols are also effective nucleophiles for this transformation, leading to the formation of 4-(thioether)pyrimidine derivatives. The higher nucleophilicity of sulfur compared to oxygen often allows these reactions to proceed under milder conditions. While specific examples for this compound are less commonly detailed in readily available literature compared to aminolysis, the general reactivity pattern of 4-chloropyrimidines strongly supports the feasibility and efficiency of these transformations.

Cross-Coupling Reactions of Halogenated Pyrimidine-5-carboxylates

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and halogenated pyrimidines are excellent substrates for these transformations due to the electron-deficient nature of the ring. This compound can participate in a variety of such reactions, enabling the introduction of alkyl, alkenyl, and aryl groups at the C-4 position.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Kumada)

Suzuki-Miyaura Coupling: This is one of the most frequently used cross-coupling reactions in medicinal chemistry. The reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. This compound is an effective coupling partner in Suzuki reactions. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source and a phosphine ligand, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent like dioxane or DMF researchgate.netresearchgate.netmdpi.comsemanticscholar.orgsemanticscholar.org. This method allows for the synthesis of a wide array of 4-aryl- and 4-heteroarylpyrimidine-5-carboxylates.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium organic-chemistry.orglibretexts.orgopenochem.orgnrochemistry.comharvard.edu. Chloropyrimidines are known to be viable substrates for this reaction. The mild reaction conditions and tolerance of a wide range of functional groups make the Stille coupling a useful, albeit less common due to tin toxicity, alternative for functionalizing the C-4 position.

Negishi Coupling: This reaction employs an organozinc reagent as the nucleophilic partner. The Negishi coupling is known for its high reactivity and functional group tolerance. There are reports of successful Negishi cross-couplings involving chloropyrimidine derivatives, demonstrating its utility for creating C-C bonds at the C-4 position of substrates like this compound.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by a nickel or palladium complex. This reaction is effective for coupling aryl and vinyl Grignard reagents with chloropyrimidines. Given the reactivity of the C-Cl bond in the substrate, the Kumada coupling provides another viable route for introducing new carbon substituents.

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Commercially available reagents, stable, non-toxic boron byproducts. |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Tolerates many functional groups, but tin reagents are toxic. |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | Highly reactive reagents, good functional group tolerance. |

| Kumada | Grignard Reagent (R-MgX) | Ni(dppe)Cl₂, Pd(PPh₃)₄ | Highly reactive Grignard reagents, but less functional group tolerance. |

Nickel-Catalyzed Cross-Coupling Methods

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often providing a cost-effective and highly reactive alternative to palladium-based systems. For this compound, the chloro group at the C4 position serves as an excellent handle for such transformations. The electron-deficient nature of the pyrimidine ring facilitates oxidative addition to the nickel(0) center, which is the initial step in many cross-coupling catalytic cycles.

Common nickel-catalyzed cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a nickel catalyst and a base. While palladium is more traditional, nickel catalysts, particularly with phosphine or N-heterocyclic carbene (NHC) ligands, can be highly effective, especially for challenging substrates. chemrxiv.orgrsc.org However, the reactivity of α-halo-N-heterocycles can sometimes be hindered by the formation of stable, inactive dimeric nickel species, which can inhibit the catalytic cycle. chemrxiv.orgscispace.com

Negishi Coupling: This method utilizes organozinc reagents as the nucleophilic partner. Nickel catalysis is well-suited for Negishi couplings and often proceeds under mild, ligand-free conditions or with simple ligands like terpyridine. nih.govrsc.org This reaction is known for its high functional group tolerance and is effective for coupling with a variety of alkyl and aryl zinc reagents. nih.govprinceton.edu

Kumada-Tamao-Corriu Coupling: Involving the use of more reactive Grignard (organomagnesium) reagents, this coupling is often successful where others fail. For α-halo-N-heterocycles that form inhibitory complexes in Suzuki reactions, the corresponding Kumada couplings often proceed readily. This is attributed to a more rapid transmetalation step with the highly reactive Grignard reagent, which outcompetes the formation of the inactive catalyst state. chemrxiv.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions such as homocoupling and hydrodehalogenation.

| Coupling Reaction | Nucleophile | Typical Ni-Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Ni(II) precatalyst + phosphine/NHC ligand + Base | Good functional group tolerance; potential for catalyst inhibition with α-halo-N-heterocycles. chemrxiv.orgscispace.com |

| Negishi | Organozinc (R-ZnX) | NiCl₂·glyme, Ni(acac)₂, often ligand-free or with simple N-ligands. nih.govrsc.org | Mild conditions, high yields, broad substrate scope including alkyl and aryl groups. nih.gov |

| Kumada-Tamao-Corriu | Organomagnesium (R-MgX) | Ni(II) precatalyst + phosphine ligand (e.g., dppf) | Highly reactive nucleophiles; can overcome catalyst inhibition issues seen in Suzuki couplings. chemrxiv.org |

Influence of Ligand-Controlled and Ligand-Free Systems on Site-Selectivity

In pyrimidine systems containing multiple halogen substituents, achieving site-selectivity in cross-coupling reactions is a significant synthetic challenge. While this compound has only one chloro substituent, understanding the principles of site-selectivity is crucial when considering more complex analogues. The choice of ligand, or the deliberate omission of one, can profoundly influence which position on a di- or polyhalogenated ring reacts.

Ligand-Controlled Systems: The steric and electronic properties of ligands coordinated to the nickel center play a pivotal role in determining the regioselectivity of the reaction. illinois.edu

Steric Hindrance: Very bulky ligands, such as sterically demanding N-heterocyclic carbenes (NHCs), can block access to one reactive site, thereby directing the catalyst to a less hindered position. nih.gov For instance, in dichloropyridines, bulky ligands can invert the "conventional" selectivity, favoring coupling at a position further from the ring nitrogen. nih.govnih.gov

Electronic Effects: The electron-donating or -withdrawing nature of a ligand influences the reactivity of the nickel catalyst. Electron-rich ligands enhance the nucleophilicity of the nickel center, which can affect the rate of oxidative addition at different C-Cl bonds. The use of specific amidine or pyridine-based ligands has been shown to improve yields and selectivity in challenging nickel-catalyzed cross-electrophile couplings. nih.govnih.gov

Ligand-Free Systems: In some cases, cross-coupling reactions can proceed efficiently without the addition of a strongly coordinating ligand. These "ligand-free" conditions often involve simple nickel salts like NiCl₂ or Ni(acac)₂. In such systems, the solvent or other species in the reaction mixture may act as weak ligands. Ligand-free conditions have been shown to provide unconventional site-selectivity in the cross-coupling of dihaloheteroarenes. nih.govnsf.gov For example, the use of ligand-free Jeffery conditions (a palladium-based system, but the principle applies) has enabled unprecedented C5-selective coupling of 2,5-dichloropyrimidine. nih.govnsf.gov This suggests that the aggregation state of the metal catalyst (e.g., the formation of nanoparticles) may play a role in determining the reaction's regiochemical outcome. Ligand-free Negishi couplings of 6-chloropurines have also been reported to be highly efficient. rsc.org

| Catalytic System | Key Factor | Effect on Site-Selectivity | Example Substrate Class |

|---|---|---|---|

| Ligand-Controlled (Bulky NHC) | Steric hindrance | Inverts conventional selectivity by blocking the more accessible site. nih.gov | 2,4-Dichloropyridines |

| Ligand-Controlled (N-donor ligands) | Electronic tuning / Chelation | Improves reaction efficiency and can favor one site over another through specific coordination. nih.gov | Bromopyridines |

| Ligand-Free | Catalyst aggregation / Solvent effects | Can lead to unconventional selectivity, potentially through nanoparticle catalysis. nih.govnsf.gov | 2,5-Dichloropyrimidine |

Other Significant Chemical Transformations

Beyond cross-coupling, the functional groups of this compound allow for a diverse array of chemical transformations.

Reduction Methodologies for Pyrimidine Derivatives

The reduction of pyrimidine derivatives can target the heterocyclic ring, the chloro substituent, or the ester group, depending on the reagents and conditions employed.

Reduction of the Pyrimidine Ring: Due to their decreased aromaticity compared to benzene or pyridine, pyrimidine rings are susceptible to reduction. researchgate.net

Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) can reduce the pyrimidine ring. For pyrimidine-5-carboxylates, this can lead to the formation of stable 1,6-dihydropyrimidine derivatives as the major product, rather than the expected reduction of the ester to an alcohol. researchgate.net This indicates that the electron-withdrawing carboxylate group activates the ring towards nucleophilic hydride attack at the C6 position.

Birch Reduction: A dissolving metal reduction, such as the Birch reduction (using sodium or lithium in liquid ammonia), can be used for the partial selective reduction of the pyrimidine ring in fused systems. nih.gov

Catalytic Hydrogenation: Complete reduction to a tetrahydropyrimidine can be achieved through catalytic hydrogenation, though this often requires harsh conditions. The choice of catalyst (e.g., Pt, Pd, Rh, Ni) is critical. umich.edu

Reduction of the Chloro Group (Hydrodehalogenation): The chloro substituent can be selectively removed and replaced with a hydrogen atom.

Catalytic Hydrogenation: This is a common method for hydrodehalogenation. It is typically performed using a palladium or platinum catalyst (e.g., Pd/C) under a hydrogen atmosphere, often in the presence of a base (like triethylamine or magnesium oxide) to neutralize the HCl formed. google.com This method allows for the selective removal of the chlorine without affecting the pyrimidine ring or the ester, provided the conditions are controlled.

Reduction of the Ester Group: The ethyl ester can be reduced to a primary alcohol (a hydroxymethyl group).

As mentioned, reagents like LiAlH₄ may preferentially attack the ring. researchgate.net Therefore, selective reduction of the ester may require a two-step process: hydrolysis of the ester to the carboxylic acid, followed by reduction of the acid using a milder reagent like borane-tetrahydrofuran complex (BH₃·THF), which is less likely to reduce the pyrimidine ring.

| Transformation | Reagent/Method | Product Type | Comments |

|---|---|---|---|

| Ring Reduction | LiAlH₄ | 1,6-Dihydropyrimidine | Preferential attack on the ring over ester reduction. researchgate.net |

| Ring Reduction | NaBH₄ | Tetrahydropyrimidine | General method for pyrimidine ring reduction. researchgate.net |

| Dechlorination | H₂, Pd/C, Base | Ethyl pyrimidine-5-carboxylate | Selective removal of the chloro group. google.com |

| Ester Reduction | 1. Hydrolysis (NaOH) 2. BH₃·THF | (4-Chloropyrimidin-5-yl)methanol | Two-step process to avoid ring reduction. |

Oxidation Processes of Pyrimidine-5-carboxylate Compounds

Oxidation reactions of pyrimidines can occur at the ring nitrogen atoms or at substituted positions on the ring. The presence of the electron-withdrawing carboxylate group at C5 makes the ring generally resistant to electrophilic attack, but specific oxidation reactions are still possible.

N-Oxidation: The lone pair of electrons on the ring nitrogen atoms can be oxidized to form N-oxides. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. researchgate.net

Ring Oxidation: Direct oxidation of the pyrimidine ring itself is less common but can be achieved under specific conditions.

Reaction with singlet oxygen can lead to the formation of endo-peroxides through a [4+2] cycloaddition across the pyrimidine ring. These peroxides can be stable or can be further transformed into other derivatives. rsc.org

Oxidation of alkyl-substituted pyrimidines with strong oxidizing agents like potassium permanganate (KMnO₄) can convert the alkyl group into a carboxylic acid. researchgate.net While the target molecule lacks an alkyl group, this demonstrates a potential pathway for derivatives.

Oxidation of Dihydropyrimidines: If the pyrimidine ring is first reduced to a dihydropyrimidine (B8664642), it can be re-aromatized through an oxidation reaction. Reagents like copper(II) chloride (CuCl₂) can be used for this purpose. growingscience.com

Functional Group Interconversions and Derivatization Strategies

The chloro and ester groups on this compound are prime sites for functional group interconversions, allowing for extensive derivatization.

Nucleophilic Aromatic Substitution (SNAr) at C4: The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two ring nitrogens and the adjacent carboxylate group. The chlorine atom is an excellent leaving group in SNAr reactions. stackexchange.comwikipedia.org

Amination: Reaction with ammonia, primary amines, or secondary amines readily displaces the chloride to form 4-aminopyrimidine derivatives. rsc.orgacs.org

Alkoxylation/Hydroxylation: Reaction with alkoxides (e.g., sodium methoxide) or hydroxides yields 4-alkoxy or 4-hydroxypyrimidine (4-pyrimidinone) derivatives, respectively. rsc.org

Thiolation: Thiolates (e.g., sodium thiophenoxide) can displace the chloride to form 4-thioether derivatives. rsc.org

Derivatization of the Ester Group:

Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, KOH) or acidic conditions. The resulting pyrimidine-5-carboxylic acid is a key intermediate for further modifications.

Amidation: The carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a wide variety of amides.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol under acid or base catalysis.

| Position | Reaction | Nucleophile/Reagent | Product Functional Group |

|---|---|---|---|

| C4-Chloro | SNAr (Amination) | R₂NH | -NR₂ (Amino) |

| C4-Chloro | SNAr (Alkoxylation) | R-O⁻Na⁺ | -OR (Alkoxy) |

| C4-Chloro | SNAr (Thiolation) | R-S⁻Na⁺ | -SR (Thioether) |

| C5-Ester | Hydrolysis | NaOH(aq) | -COOH (Carboxylic Acid) |

| C5-Ester | Amidation (via acid) | R₂NH, Coupling Agent | -CONR₂ (Amide) |

Ring-Opening and Ring-Closure Strategies for Pyrimidine Diversification

The pyrimidine ring, while aromatic, can undergo ring-opening under certain conditions, and its substituents can be used to construct fused heterocyclic systems.

Ring-Closure (Annulation) Reactions: this compound is an excellent precursor for the synthesis of fused pyrimidine systems. The chloro and ester functionalities can participate in cyclization reactions with appropriate bifunctional reagents. For example, a related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, has been used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives. georganics.sk This type of reaction typically involves an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization involving the ester group at C5 to form a new ring.

Ring-Opening Strategies: Pyrimidine rings can be cleaved, although this often requires forcing conditions or specific activation. wikipedia.org For instance, reaction with strong nucleophiles can sometimes lead to an initial addition followed by ring cleavage. While less common for derivatization, understanding these pathways is important as they can represent potential side reactions in other transformations. A more controlled "deconstruction-reconstruction" strategy involves activating the pyrimidine ring (e.g., by N-alkylation), followed by nucleophilic attack and ring-opening to form an acyclic intermediate, which can then be recyclized with different partners to generate new, diverse heterocyclic structures.

Structure Activity Relationship Sar Studies and Ligand Design Based on Pyrimidine 5 Carboxylates

Elucidation of Substituent Effects on Biological Activity and Reactivity

The biological activity and chemical reactivity of pyrimidine-5-carboxylate derivatives are profoundly influenced by the nature, position, and electronic properties of substituents on the pyrimidine (B1678525) nucleus. Understanding these effects is crucial for the rational design of novel therapeutic agents.

The substitution pattern on the pyrimidine ring is a key determinant of the pharmacological profile of pyrimidine-5-carboxylate analogs. SAR studies on related scaffolds, such as pyrimidine-4-carboxamides, have demonstrated that systematic modification at different positions can dramatically alter inhibitory activity against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.orgnih.gov

For instance, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors, replacing a morpholine (B109124) group with a dimethylamine (B145610) or a pyrrolidine (B122466) group at one position increased potency, suggesting that the original group was too polar or experienced steric hindrance within the target's binding pocket. acs.org Similarly, converting the ethyl ester of a pyrimidine-5-carboxylate to various carboxamides is a common strategy to explore new interactions with biological targets and improve drug-like properties. nih.govgoogle.com

Studies on thieno[2,3-d]pyrimidines, which are bioisosteres of purines, have shown that substituents at the C4 and C6 positions are critical for activity. 4-amino-thieno[2,3-d]pyrimidines have been identified as potent inhibitors of receptor tyrosine kinases like Tie-2, which is involved in tumor angiogenesis. mdpi.com The nature of the substituent at the C6 position, often derived from the carboxylate group, significantly impacts this inhibitory potential. mdpi.comnih.gov

The following table summarizes the observed effects of substituents on the biological activity of pyrimidine-carboxylate and carboxamide derivatives based on published research.

| Scaffold Position | Substituent Type | Observed Effect on Biological Activity | Example Target/Activity |

| C2 | Small alkylamines (e.g., dimethylamine) | Increased inhibitory potency acs.org | NAPE-PLD Inhibition |

| C4 | Phenylpiperidine | Increased inhibitory potency via conformational restriction acs.orgnih.gov | NAPE-PLD Inhibition |

| C4 | Halogenated benzyl (B1604629) groups | Good inhibitory concentrations observed mdpi.com | Anticancer / Antidiabetic |

| C5 (Carboxylate) | Conversion to carboxamides | Modulates activity and drug-like properties nih.govgoogle.com | SIKs Inhibition |

| C6 | 3-hydroxypyrrolidine | Increased inhibitory potency acs.orgnih.gov | NAPE-PLD Inhibition |

The position of a functional group on the pyrimidine ring dictates its spatial orientation and potential to interact with a biological target. In a study of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, it was found that meta-substituted chloro and fluoro groups on a C4-benzyl ring resulted in better inhibitory activity compared to ortho or para substitutions. mdpi.com This highlights the importance of positional isomerism in achieving optimal target engagement.

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—also play a critical role. Electron-withdrawing groups can influence the reactivity of the pyrimidine ring and modulate the pKa of nearby functional groups, affecting hydrogen bonding capabilities. researchgate.net For example, the presence of a trifluoromethyl group, a strong electron-withdrawing group, at the C4-position of a pyrimidine-5-carboxylate scaffold was a key feature in a series of inhibitors of AP-1 and NF-κB mediated gene expression. researchgate.net In another study, the introduction of an electron-withdrawing trifluoromethyl group onto a pyrimidine-based compound led to a significant improvement in hydrogen bond strength with target amino acid residues.

Rational Design and Synthesis of Pyrimidine-Based Analogues

Ethyl 4-chloropyrimidine-5-carboxylate is an ideal starting block for the rational design and synthesis of new chemical entities. Its reactive chloro group at the C4 position allows for facile nucleophilic substitution, enabling the introduction of a wide variety of functional groups.

Rational drug design leverages the understanding of a biological target's structure and the SAR of known ligands to create more effective drugs. Key principles applied to the pyrimidine-5-carboxylate scaffold include:

Scaffold Hopping and Bioisosteric Replacement : The pyrimidine ring itself can be considered a bioisostere of other heterocyclic systems like purines or quinazolines. mdpi.com Similarly, functional groups can be replaced with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been explored as a surrogate for the purine (B94841) ring. nih.govescholarship.org

Structure-Based Design : When the three-dimensional structure of a target protein is known, computational docking can be used to predict how analogues of this compound might bind. This allows for the design of molecules with substituents that form specific hydrogen bonds, hydrophobic interactions, or salt bridges to enhance affinity. This approach has been used to design pyrimidine-quinolone hybrids as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). nih.gov

Molecular Hybridization : This strategy involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially enhanced or dual activity. A series of pyrimidine-5-carboxamide derivatives were designed using this strategy to improve the drug-like properties of a known salt-inducible kinase (SIK) inhibitor. nih.gov

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse molecules, which can then be screened for biological activity. nih.govmdpi.com This approach is highly effective for exploring the SAR of a scaffold like pyrimidine-5-carboxylate.

Libraries of pyrimidine derivatives can be synthesized using techniques such as solid-phase synthesis, where the growing molecule is attached to a resin bead. google.com This simplifies the purification process after each reaction step. For instance, a carboxylic acid derivative of the pyrimidine core can be attached to a resin, followed by sequential reactions to build a library of diverse amides. google.com

Positional scanning libraries are a specific type of combinatorial library used to systematically determine the optimal functional group at each variable position of a scaffold. nih.gov By creating sub-libraries where one position is fixed with a specific functional group while all other positions contain mixtures, researchers can quickly identify the most favorable substituents for bioactivity. Once active "hits" are identified from the library screening, their structures can be determined, providing detailed SAR data that guides the synthesis of more potent, individual compounds. nih.govbohrium.com

Identification of Lead Molecules and Target Interaction Studies

The ultimate goal of SAR studies is to identify lead molecules with promising therapeutic potential. The pyrimidine-5-carboxylate scaffold has yielded several such compounds.

For example, a series of pyrimidine-5-carboxamide derivatives were developed as potent inhibitors of salt-inducible kinases (SIKs), which are involved in inflammatory processes. Through rational design, a lead compound, 8h , was identified that not only had favorable activity and selectivity but also showed excellent metabolic stability and enhanced in vivo exposure compared to the initial hit compound. nih.gov Mechanistic studies showed this compound could up-regulate the anti-inflammatory cytokine IL-10 in macrophages, demonstrating its potential for treating inflammatory bowel disease. nih.gov

In another example, SAR studies of pyrimidine-4-carboxamides led to the identification of LEI-401 , a potent and selective inhibitor of NAPE-PLD. acs.orgnih.gov The optimization process involved conformational restriction of a flexible side chain, which increased potency tenfold compared to the initial screening hit. acs.orgnih.gov

Discovery of Potent Enzyme Inhibitors and Receptor Antagonists

The inherent reactivity of the chlorine atom at the C4 position and the ester group at the C5 position of the this compound core allows for diverse chemical modifications. This adaptability has been leveraged by researchers to synthesize a wide array of derivatives targeting various enzymes and receptors. nih.govresearchgate.net

One notable area of research involves the development of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. acs.orgnih.gov The pyrimidine core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds within the ATP-binding site of many kinases. acs.orgnih.gov By modifying the pyrimidine-5-carboxylate scaffold, scientists have created compounds that can selectively inhibit specific kinases, thereby blocking abnormal cell growth and proliferation. For example, aminopyrimidine derivatives have been synthesized and shown to inhibit kinases such as TBK1, which is of interest in neuroscience. acs.org

Another significant application is in the development of inhibitors for metabolic enzymes. For instance, derivatives of pyrimidine have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), enzymes associated with conditions like glaucoma and Alzheimer's disease. researchgate.net

Furthermore, the pyrimidine scaffold has been instrumental in creating receptor antagonists. For example, a series of novel oxazolo[5,4-d]pyrimidines were designed and synthesized, leading to the identification of potent and selective antagonists for the cannabinoid receptor 2 (CB2), which is involved in inflammatory processes. nih.gov Similarly, the pyrimidine structure was a key component in the discovery of Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. acs.org

Enzyme Kinetic Assays and Binding Affinity Determinations

The evaluation of newly synthesized compounds based on the pyrimidine-5-carboxylate scaffold relies heavily on a variety of biochemical assays to determine their potency and selectivity. These assays provide quantitative data, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are crucial for establishing structure-activity relationships (SAR). researchgate.net

For enzyme inhibitors, kinetic assays are performed to understand how the compound affects the enzyme's catalytic activity. These experiments typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. For example, in the development of novel pyrimidine derivatives as inhibitors for metabolic enzymes, researchers calculated IC50 and Ki values to compare the potency of their compounds against target enzymes like carbonic anhydrases and cholinesterases. researchgate.net

Similarly, in the pursuit of lactate dehydrogenase A (hLDHA) inhibitors for cancer therapy, newly synthesized ethyl pyrimidine-quinolinecarboxylate derivatives were evaluated for their inhibitory activity. mdpi.comnih.gov These studies led to the identification of several compounds with IC50 values in the low micromolar and even near-micromolar range. mdpi.comnih.gov

The following table summarizes the inhibitory activities of selected pyrimidine derivatives against various enzyme targets:

| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 4e | EGFRWT | 1.66 | - | rsc.org |

| 4f | EGFRWT | 1.83 | - | rsc.org |

| 3b | COX-2 | 0.20 | - | mdpi.comnih.gov |

| 5b | COX-2 | 0.18 | - | mdpi.comnih.gov |

| 5d | COX-2 | 0.16 | - | mdpi.comnih.gov |

| 16a | hLDHA | ~1 | - | mdpi.comnih.gov |

| 18b | hLDHA | ~1 | - | mdpi.comnih.gov |

| 18c | hLDHA | ~1 | - | mdpi.comnih.gov |

| 18d | hLDHA | ~1 | - | mdpi.comnih.gov |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | 0.390 | 0.979 | juniperpublishers.comjuniperpublishers.com |

For receptor antagonists, binding assays are employed to measure the affinity of the compound for its target receptor. These assays often use radiolabeled ligands to determine the equilibrium dissociation constant (Ki) of the unlabeled test compound. In the development of CB2 receptor antagonists, the binding affinities of the novel oxazolo[5,4-d]pyrimidines were determined, revealing several compounds with Ki values below 1 µM and some in the nanomolar range. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis in Drug Design

In conjunction with experimental assays, computational methods like molecular docking play a pivotal role in understanding the structure-activity relationships of pyrimidine-5-carboxylate derivatives. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the specific molecular interactions that govern binding affinity and selectivity. rsc.org

For instance, in the design of novel pyrimidine-5-carbonitrile derivatives as dual inhibitors of EGFRWT and COX-2, molecular docking studies were performed to visualize how these compounds bind to the active sites of their target enzymes. rsc.org These computational models help to explain the observed biological activity and guide the design of more potent and selective inhibitors.

Docking studies have also been instrumental in the development of pyrimidine derivatives as anti-diabetic agents. By modeling the interactions of designed pyrimidine derivatives with their target protein, researchers can identify key binding modes and stable docked energies, which helps in prioritizing compounds for synthesis and further testing. remedypublications.com

Similarly, in the development of hLDHA inhibitors, molecular docking was used as a virtual screening tool to design a novel family of ethyl pyrimidine-quinolinecarboxylate derivatives. mdpi.comnih.gov The docking results were in good agreement with the experimental inhibition data, confirming the predicted binding modes and highlighting the importance of a "U-shaped" conformation for potent inhibition. mdpi.comnih.gov

These computational analyses provide a detailed picture of the protein-ligand interactions at the atomic level, identifying crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the stability of the complex. This information is invaluable for rational drug design, allowing medicinal chemists to make targeted modifications to the pyrimidine-5-carboxylate scaffold to enhance its therapeutic properties.

Applications of Ethyl 4 Chloropyrimidine 5 Carboxylate and Its Derivatives in Specialized Fields

Medicinal Chemistry and Pharmaceutical Research Applications

The pyrimidine (B1678525) scaffold, readily accessible from ethyl 4-chloropyrimidine-5-carboxylate, is a cornerstone in medicinal chemistry. Its structural similarity to the nucleobases of DNA and RNA allows derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities. ekb.egmdpi.com

The quest for effective antiviral therapies has led researchers to explore pyrimidine derivatives as a promising class of compounds. This compound is a valuable starting material for creating these complex molecules. chemimpex.com For instance, derivatives such as 4'-thio-5-ethyl-2'-deoxyuridine (TEDU) 5'-phosphonates have been synthesized and shown to possess antiherpes activity comparable to established drugs like acyclovir. nih.gov Certain synthesized phosphonates of TEDU were also found to suppress the replication of acyclovir-resistant herpes simplex virus type 1. nih.gov

Furthermore, the pyrimido[4,5-d]pyrimidine (B13093195) scaffold, which can be synthesized from pyrimidine precursors, has been investigated for its antiviral potential. mdpi.com In one study, newly synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines exhibited selective efficacy against human coronaviruses 229E and OC43. mdpi.com The research identified that compounds with a cyclopropylamino group and an aminoindane moiety were particularly effective, marking them as strong candidates for further investigation in the development of novel antiviral agents against human coronaviruses. mdpi.com Research has also yielded broad-spectrum antiviral compounds, such as tetrahydrobenzothiazole-based derivatives, which inhibit pyrimidine biosynthesis and are effective against a range of RNA viruses, including alphaviruses, flaviviruses, and influenza virus. nih.gov

Table 1: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Virus | Key Findings | Reference |

| TEDU 5'-phosphonates | Herpes Simplex Virus 1 (HSV-1) | Exhibited antiherpes activity similar to acyclovir; some derivatives were active against acyclovir-resistant strains. | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Derivatives with cyclopropylamino and aminoindane groups showed remarkable efficacy. | mdpi.com |

| Tetrahydrobenzothiazole Derivatives | Broad Spectrum (RNA viruses) | Inhibited a wide range of viruses, including alphaviruses and influenza, by targeting pyrimidine biosynthesis. | nih.gov |

Pyrimidine derivatives are a significant class of compounds in cancer research, with many approved drugs featuring this core structure. ekb.egarabjchem.org Their role as anticancer agents is often attributed to their structural resemblance to the nucleotide bases of DNA and RNA. ekb.eg this compound and related structures serve as key building blocks for these chemotherapeutic agents. chemimpex.comchemimpex.com These synthetic compounds have demonstrated effectiveness against a range of cancers, including myeloid leukemia, breast cancer, liver cancer, and pancreatic cancer. arabjchem.orgekb.eg

Research into novel derivatives has yielded promising results. For example, a series of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives were synthesized and tested against human leukemia cell lines (K562 and CEM). researchgate.net Several of these compounds exhibited good antitumor activity, with specific chloro- and dichloro-substituted derivatives showing significant potency with IC₅₀ values of 14.0 µM and 15.0 µM, respectively, against the K562 cell line. researchgate.net In another study, newly designed 2-(phenylamino)pyrimidine derivatives were screened for activity against EGFR triple mutant cell lines, with one compound showing a promising IC₅₀ value of 0.2 ± 0.01 μM against the proliferation of these resistant cancer cells. mdpi.com Additionally, novel 4-aminopyrazolo[3,4-d]pyrimidine compounds have shown excellent growth inhibitory activities against renal cancer cells. nih.gov

Table 2: In Vitro Anticancer Activity of Specific Pyrimidine Derivatives

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylates | K562 (Leukemia) | 14.0 µM - 15.0 µM | researchgate.net |

| 2-(Phenylamino)pyrimidines | EGFR-mutant cell lines | 0.2 ± 0.01 μM | mdpi.com |

| 4,6-Substituted Pyrimidines | LoVo (Colon Adenocarcinoma) | High inhibitory activity | nih.gov |

| 4,6-Substituted Pyrimidines | MCF-7 (Breast Cancer) | High inhibitory activity | nih.gov |

The pyrimidine framework is a common feature in many compounds exhibiting antimicrobial and antifungal properties. nih.gov Various novel bicyclic and tricyclic pyrimidine derivatives have been synthesized and tested for these activities. nih.gov For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for their antibacterial and antifungal properties, with the results summarized in detailed activity tables in the corresponding research. nih.gov

In other work, pyridopyrimidine carboxylate derivatives were synthesized and showed moderate to considerable antimicrobial activity. researchgate.net Similarly, the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives resulted in compounds that demonstrated higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole. mdpi.com Another study focused on thieno[2,3-d]pyrimidine-4-carboxylic acids, which were combined with aminopyrimidine fragments. uran.ua The resulting compounds showed a broad spectrum of antimicrobial activity, with one derivative being particularly active against Pseudomonas aeruginosa. uran.ua

Table 3: Antimicrobial Spectrum of Selected Pyrimidine Derivatives

| Derivative Class | Tested Against | Activity Level | Reference |

| Pyrazolo[3,4-d]pyrimidines | Various Bacteria & Fungi | Screened and found to be active | nih.gov |

| Pyridopyrimidine carboxylates | B. subtilis, S. aureus, E. coli | Moderate to considerable | researchgate.net |

| 2,3-Dihydropyrido[2,3-d]pyrimidin-4-ones | Bacteria & Fungi | Some compounds more active than cefotaxime and fluconazole | mdpi.com |

| Thieno[2,3-d]pyrimidine-4-carboxamides | Pseudomonas aeruginosa | Good MIC value against reference strain | uran.ua |

Derivatives of pyrimidine have been extensively investigated for their potential as anti-inflammatory and analgesic agents. nih.govresearcher.lifeproquest.com Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammation pathway. mdpi.comnih.gov

In one study, newly synthesized pyrimidine derivatives of coumarin (B35378) moiety were screened for in-vivo analgesic activity. researchgate.net Several compounds exhibited significant activity, with two showing highly significant effects comparable to the standard drug Diclofenac sodium in an acetic acid-induced writhing model. researchgate.net Another research effort evaluated a series of pyrimidine derivatives for anti-inflammatory activity using the carrageenan-induced rat paw edema method. proquest.com Certain alkylated and acetylated derivatives showed highly significant anti-inflammatory activity, comparable to Diclofenac sodium. proquest.com Furthermore, some pyrimidine derivatives have demonstrated high selectivity towards COX-2, outperforming the non-selective NSAID piroxicam (B610120) and achieving results comparable to the COX-2 preferential drug meloxicam. mdpi.com

The adaptability of the pyrimidine core allows for the design of highly specific, targeted therapeutic agents. A notable example is the development of Sirtuin 5 (SIRT5) inhibitors for the treatment of sepsis-associated acute kidney injury (AKI). nih.gov SIRT5, a mitochondrial protein, has been identified as a promising therapeutic target for AKI. nih.govnih.gov

Through structural optimization of a lead compound, a series of 2,4,5-trisubstituted pyrimidine derivatives were synthesized and evaluated as SIRT5 inhibitors. nih.gov This research led to the discovery of three potent inhibitors at the nanomolar level. The most potent compound (compound 58) had an IC₅₀ of 310 nM and was shown to be a substrate-competitive and selective inhibitor. nih.gov In mouse models of septic AKI, this compound significantly alleviated kidney dysfunction and pathological injury by regulating protein succinylation and reducing the release of proinflammatory cytokines in the kidneys. nih.gov This highlights the potential of pyrimidine derivatives in creating targeted therapies for complex diseases like AKI. nih.govmdpi.com

Pyrimidine and its derivatives have been explored for their potential to treat a variety of central nervous system (CNS) disorders. nih.govnih.gov The pyrimidine scaffold is present in numerous bioactive compounds with applications as anticonvulsant and antidepressant agents. nih.gov

Research has shown that pyrimidine-containing compounds can be successfully designed as potent CNS agents. nih.gov Studies have incorporated various pyrimidine derivatives as 5-HT (serotonin) receptor agonists/antagonists, adenosine (B11128) receptor agonists/antagonists, and anticonvulsant agents. nih.gov More recently, a strategy utilizing the pyrimidine core, which is known to bind to many human kinases, was employed to identify inhibitors for understudied kinases implicated in neurodegeneration. acs.org This approach led to the discovery of several cell-active compounds with submicromolar activity against kinases such as DRAK1, MARK3, and MARK4, presenting promising starting points for the development of future CNS drugs. acs.org

Applications in Cardiovascular and Metabolic Disease Management

The pyrimidine scaffold, a core component of this compound, is of significant interest in the development of therapeutic agents for cardiovascular and metabolic disorders. While direct clinical applications of this compound are not extensively documented, its derivatives have shown promise in preclinical research.

Derivatives of pyrimidine have been investigated for their potential to manage hypertension, a major risk factor for cardiovascular disease. Certain dihydropyrimidine (B8664642) derivatives, synthesized using precursors like this compound, act as calcium channel blockers. These compounds modulate the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

In the realm of metabolic diseases, pyrimidine derivatives are being explored as potential treatments for diabetes and hyperlipidemia. Research has shown that certain pyrimidine-based compounds can inhibit enzymes such as α-amylase and α-glucosidase. By blocking these enzymes, the rate of carbohydrate digestion and glucose absorption is reduced, which can help in managing postprandial hyperglycemia in diabetic patients. Furthermore, some pyrimidine derivatives have demonstrated the ability to modulate lipid metabolism, suggesting their potential in addressing conditions like hypercholesterolemia and hypertriglyceridemia, which are often associated with metabolic syndrome and an increased risk of cardiovascular events.

| Therapeutic Target | Mechanism of Action of Pyrimidine Derivatives | Potential Application |

| L-type Calcium Channels | Blockade of calcium ion influx | Hypertension |

| α-Amylase | Inhibition of starch breakdown | Type 2 Diabetes |

| α-Glucosidase | Inhibition of carbohydrate digestion | Type 2 Diabetes |

| Lipid Metabolism Pathways | Modulation of lipid synthesis and absorption | Hyperlipidemia |

Pyrimidine Scaffolds in Antiparasitic and Antimalarial Drug Development

The fight against parasitic diseases, including malaria, has benefited significantly from the exploration of pyrimidine-based compounds. The pyrimidine ring is a key pharmacophore in several established and experimental antiparasitic and antimalarial drugs.

Historically, pyrimidine derivatives have been central to antimalarial chemotherapy. Drugs like pyrimethamine (B1678524) and proguanil, which are dihydrofolate reductase (DHFR) inhibitors, contain a pyrimidine core. These drugs interfere with the folate biosynthesis pathway in the Plasmodium parasite, which is essential for its DNA synthesis and replication. The versatility of the pyrimidine scaffold allows for the synthesis of novel derivatives with enhanced potency and the ability to overcome drug resistance.

Researchers have synthesized and evaluated numerous pyrimidine-based hybrids for their antimalarial activity. These efforts have led to the discovery of compounds with significant efficacy against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. For instance, hybrids of pyrimidine with other heterocyclic systems have demonstrated potent in vitro and in vivo antimalarial properties. While direct utilization of this compound in marketed antimalarials is not prominent, its role as a versatile starting material for the synthesis of such novel pyrimidine derivatives is crucial for ongoing drug discovery efforts.

Beyond malaria, pyrimidine scaffolds are being investigated for their activity against a range of other parasites. The ability to modify the pyrimidine ring at various positions allows for the fine-tuning of the molecule's properties to target specific parasitic enzymes or cellular processes.

| Drug/Compound Class | Target Organism | Mechanism of Action |

| Pyrimethamine | Plasmodium falciparum | Dihydrofolate Reductase (DHFR) Inhibition |

| Proguanil | Plasmodium falciparum | Dihydrofolate Reductase (DHFR) Inhibition |

| Atovaquone | Plasmodium falciparum | Mitochondrial Electron Transport Chain Inhibition |

| Novel Pyrimidine Hybrids | Plasmodium falciparum | Various, including DHFR inhibition |

Agrochemical Research Applications

This compound serves as a pivotal intermediate in the agrochemical industry, contributing to the development of products that enhance crop yield and protection.

Development of Herbicides and Fungicides

The compound is a key building block in the synthesis of a variety of herbicides and fungicides. Its reactive chlorine atom and ester group provide convenient handles for chemical modification, allowing for the creation of a diverse library of potential agrochemicals. Pyrimidine-based herbicides often function by inhibiting essential plant enzymes, such as acetolactate synthase (ALS) or photosystem II, leading to the effective control of weeds. Similarly, pyrimidine-derived fungicides can disrupt fungal cell wall synthesis or other vital metabolic pathways, thereby protecting crops from fungal diseases.

Contribution to Crop Protection and Pest Control Agents

The development of effective crop protection agents is a continuous effort to combat the challenges posed by pests and diseases. Derivatives of this compound have been explored for their potential as insecticides and other pest control agents. The structural modifications enabled by this precursor allow for the design of molecules with specific modes of action against target pests while minimizing harm to beneficial organisms and the environment.

Synthesis of Bioactive Compounds for Agricultural Innovation

The versatility of this compound extends to the synthesis of a broad range of bioactive compounds that drive agricultural innovation. Beyond direct pesticidal activity, derivatives are being investigated for their roles as plant growth regulators and agents that can enhance a plant's natural defense mechanisms. The ability to systematically modify the core structure of this compound facilitates the exploration of structure-activity relationships, leading to the identification of novel compounds with improved efficacy and desirable environmental profiles.

Exploration in Materials Science for Novel Functional Materials

While the primary applications of this compound and its derivatives have been in the life sciences, there is growing interest in their potential within the field of materials science. The inherent electronic and structural properties of the pyrimidine ring make it an attractive component for the design of novel functional materials.

Researchers are exploring the incorporation of pyrimidine derivatives into polymers and other materials to impart specific properties. For example, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing.

Furthermore, the aromatic nature of the pyrimidine ring suggests its potential use in the development of organic electronic materials. By functionalizing the pyrimidine core with various electron-donating or electron-withdrawing groups, it may be possible to tune the electronic properties of the resulting molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The exploration of this compound as a precursor for such materials is an emerging area of research with the potential to yield new functional materials with tailored properties.

Emerging Research Directions and Green Chemistry Principles in Pyrimidine Synthesis

Sustainable Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

The development of sustainable synthetic routes to pyrimidine derivatives like Ethyl 4-chloropyrimidine-5-carboxylate is driven by the twelve principles of green chemistry. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Development and Application of Environmentally Benign Solvents

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of greener alternatives is a cornerstone of sustainable chemistry. For the synthesis of pyrimidine rings, research has demonstrated the utility of environmentally benign solvents such as water, ethanol, and supercritical fluids. rasayanjournal.co.in These solvents are non-toxic, readily available, and have a lower environmental impact compared to their conventional counterparts.

| Solvent | Boiling Point (°C) | Density (g/mL) | Hazards | Environmental Impact |

| Dichloromethane | 39.6 | 1.33 | Carcinogen, Volatile | Air pollutant |

| Toluene | 110.6 | 0.87 | Flammable, Toxic | Volatile organic compound |

| Water | 100 | 1.00 | Non-toxic | Benign |

| Ethanol | 78.37 | 0.789 | Flammable | Biodegradable |

Implementation of Solvent-Free Reaction Conditions

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which entirely eliminate the need for a solvent. rasayanjournal.co.in These reactions are often facilitated by grinding (mechanochemistry), microwave irradiation, or heating neat reactants. nih.gov The Biginelli reaction, a well-known multicomponent reaction for the synthesis of dihydropyrimidinones, has been successfully adapted to solvent-free conditions. researchgate.netmdpi.com

The synthesis of the pyrimidine core of this compound could be envisioned through a modified Biginelli-type reaction under solvent-free conditions. This approach would not only eliminate solvent waste but also potentially lead to shorter reaction times and simpler product isolation. Research on the solvent-free synthesis of various pyrimidine-5-carboxylate derivatives has shown promising results with high yields. researchgate.net

Application of Organocatalysis and Biocatalysis in Pyrimidine Synthesis

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to traditional metal-based catalysts, which can be toxic and difficult to remove from the final product. Organocatalysts are often more stable, less sensitive to air and moisture, and can be designed to be highly selective. While direct organocatalytic routes to this compound are yet to be reported, the principles of organocatalysis have been applied to the synthesis of various pyrimidine derivatives. conicet.gov.ar For example, proline and its derivatives have been used to catalyze the synthesis of pyrimidine scaffolds through cascade reactions.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green chemical synthesis. The use of biocatalysts in the synthesis of pyrimidine nucleosides is well-established. nih.gov While the direct enzymatic synthesis of a highly functionalized, non-natural pyrimidine like this compound is challenging, biocatalysis could be employed for the synthesis of key precursors. For instance, enzymes could be used for the stereoselective reduction of a ketone precursor or the hydrolysis of an ester group in a related analogue.

Diversification Strategies for Pyrimidine Scaffolds

Beyond the initial synthesis, the ability to efficiently diversify the pyrimidine scaffold is crucial for generating analogues for structure-activity relationship (SAR) studies in drug discovery.

Skeletal Editing and Atom-Level Modifications

Skeletal editing refers to the transformation of one core ring system into another through the insertion, deletion, or rearrangement of atoms. rsc.org This powerful strategy allows for significant structural modifications of a parent molecule. Recent research has demonstrated the skeletal editing of pyrimidines into other heterocycles, such as pyridines and pyrazoles. nih.govacs.org These transformations typically involve the activation of the pyrimidine ring followed by a ring-opening and subsequent ring-closing cascade.

While the direct application of skeletal editing to this compound has not been described, one can envision its potential. For instance, a skeletal editing approach could potentially be used to convert the pyrimidine core into a pyridine, while retaining the chloro and carboxylate functionalities, thus providing access to a completely different class of compounds from a common intermediate.

Deconstruction-Reconstruction Approaches for Analogue Generation

A related and powerful strategy for scaffold diversification is the deconstruction-reconstruction approach. researchgate.netnih.govnih.gov This method involves the cleavage of the pyrimidine ring to form a linear intermediate, which can then be subjected to various cyclization reactions to generate a diverse range of new heterocyclic structures. researchgate.netnih.gov This strategy has been successfully applied to a variety of pyrimidine-containing compounds. researchgate.net

For a molecule like this compound, a deconstruction-reconstruction strategy could offer a novel way to generate analogues. The pyrimidine ring could be opened to a reactive intermediate, which could then be reacted with different building blocks to reconstruct new pyrimidine analogues with modifications at various positions, or even to form entirely different heterocyclic systems. This approach provides a rapid means to explore the chemical space around the core pyrimidine structure. acs.org

Future Prospects and Challenges in Pyrimidine Research

The field of pyrimidine research is poised for significant advancements, driven by the continuous demand for new therapeutic agents and functional materials. However, several challenges need to be addressed to realize the full potential of this important class of heterocycles.

The future of pyrimidine research is intrinsically linked to the development of more efficient, selective, and sustainable synthetic methodologies. The integration of computational tools for reaction design and optimization is expected to accelerate the discovery of novel synthetic routes. Furthermore, the application of flow chemistry and automated synthesis platforms will likely play a crucial role in the rapid and scalable production of pyrimidine derivatives.

In medicinal chemistry, pyrimidine-based compounds will continue to be a major focus for drug discovery efforts targeting a wide range of diseases, including cancer, viral infections, and bacterial infections. mdpi.comnih.gov The structural versatility of the pyrimidine scaffold allows for fine-tuning of pharmacological properties to enhance efficacy and reduce side effects. nih.govmdpi.com The development of pyrimidine-based covalent inhibitors and targeted protein degraders represents a promising frontier in precision medicine.

One of the primary challenges in pyrimidine research is the development of synthetic methods that are both scalable and cost-effective for industrial applications. While many novel synthetic methods show promise at the laboratory scale, their translation to large-scale production can be hampered by factors such as catalyst cost, reaction sensitivity, and purification difficulties.

Another significant challenge lies in overcoming drug resistance, particularly in the context of anticancer and antimicrobial therapies. nih.gov The development of novel pyrimidine derivatives with new mechanisms of action is crucial to combat the emergence of resistant strains. This requires a deep understanding of the molecular targets and the mechanisms of resistance.

常见问题

Q. How should researchers address conflicting literature reports on the biological activity of related pyrimidine carboxylates?

- Methodological Answer : Conduct meta-analysis of IC values across studies, adjusting for assay variability (e.g., cell line differences). Use PubChem or ChEMBL databases to cross-reference bioactivity data. Highlight methodological disparities (e.g., serum concentration in cell culture) as potential confounding factors .

Q. What ethical considerations apply when publishing synthetic protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。